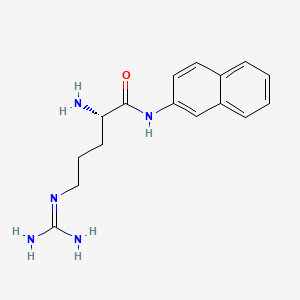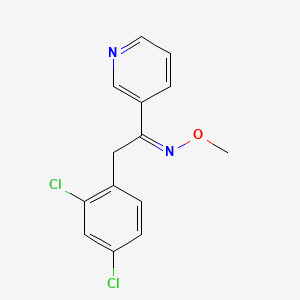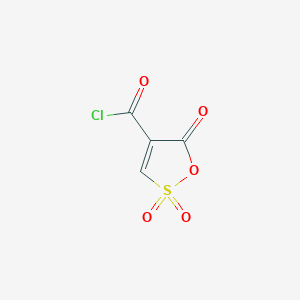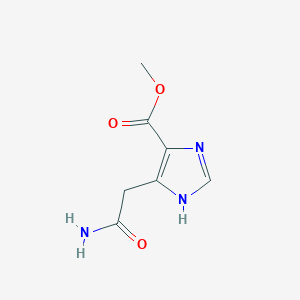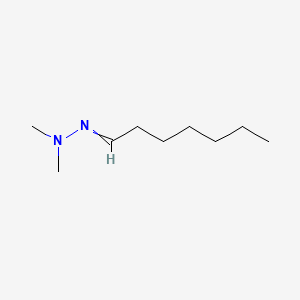
N-(Heptylideneamino)-N-methyl-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanal dimethyl hydrazone is a chemical compound derived from the reaction between heptanal and dimethyl hydrazine. It belongs to the class of hydrazones, which are characterized by the presence of the functional group -C=N-NH-. Hydrazones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptanal dimethyl hydrazone is typically synthesized through the condensation reaction between heptanal and dimethyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Heptanal+Dimethyl Hydrazine→Heptanal Dimethyl Hydrazone+Water
The reaction is catalyzed by an acid or base to facilitate the formation of the hydrazone bond. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of heptanal dimethyl hydrazone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Heptanal dimethyl hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Heptanal dimethyl hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of heptanal dimethyl hydrazone involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a chelating agent. The hydrazone group can coordinate with metal ions, facilitating reactions that involve electron transfer or bond formation.
Vergleich Mit ähnlichen Verbindungen
Heptanal dimethyl hydrazone can be compared with other hydrazones, such as:
- Benzaldehyde phenyl hydrazone
- Acetone phenyl hydrazone
- Salicylaldehyde phenyl hydrazone
Uniqueness:
- Heptanal dimethyl hydrazone has a unique aliphatic chain, which imparts different physical and chemical properties compared to aromatic hydrazones.
- It exhibits different reactivity patterns due to the presence of the aliphatic heptanal moiety.
These comparisons highlight the versatility and distinct characteristics of heptanal dimethyl hydrazone in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
67660-53-1 |
|---|---|
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
N-(heptylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2/c1-4-5-6-7-8-9-10-11(2)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
UMHVJTNVQIDHDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
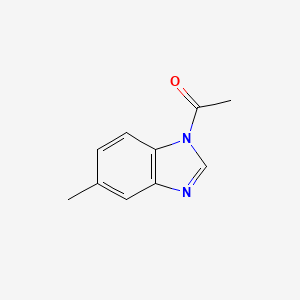
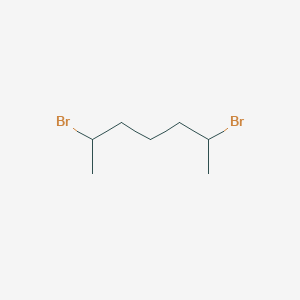
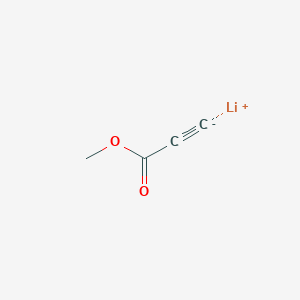

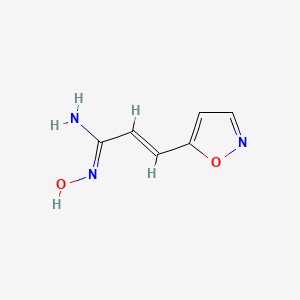
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)
